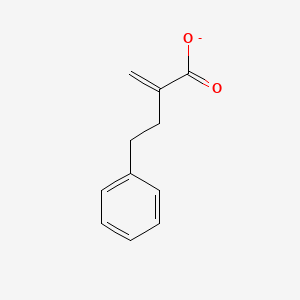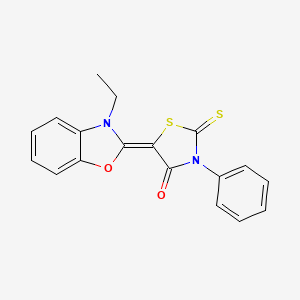
4-Thiazolidinone, 5-(3-ethyl-2(3H)-benzoxazolylidene)-3-phenyl-2-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiazolidinone, 5-(3-ethyl-2(3H)-benzoxazolylidene)-3-phenyl-2-thioxo- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes a thiazolidinone ring, contributes to its wide range of biological activities.
Vorbereitungsmethoden
The synthesis of 4-Thiazolidinone, 5-(3-ethyl-2(3H)-benzoxazolylidene)-3-phenyl-2-thioxo- typically involves the reaction of thiourea with α-chloroacetic acid in the presence of sodium acetate to form 2-imino-1,3-thiazolidin-4-ones . This intermediate is then subjected to Knoevenagel condensation with the appropriate aldehydes to yield the desired 5-benzylidene-2-imino-1,3-thiazolidin-4-one derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
4-Thiazolidinone, 5-(3-ethyl-2(3H)-benzoxazolylidene)-3-phenyl-2-thioxo- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used but often include modified thiazolidinone derivatives with altered biological activities.
Wissenschaftliche Forschungsanwendungen
In medicinal chemistry, it has shown promise as an anticancer agent, particularly against chronic myeloid leukemia and prostate cancer cells . It also exhibits antimicrobial activity, making it a potential candidate for the development of new antibiotics . Additionally, its anti-inflammatory properties have been explored for potential therapeutic applications in treating inflammatory diseases .
Wirkmechanismus
The mechanism of action of 4-Thiazolidinone, 5-(3-ethyl-2(3H)-benzoxazolylidene)-3-phenyl-2-thioxo- involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit tyrosyl-DNA phosphodiesterase 1 (TDP1), a key enzyme involved in DNA repair . This inhibition enhances the efficacy of anticancer drugs by preventing the repair of DNA damage in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit biofilm formation .
Vergleich Mit ähnlichen Verbindungen
Compared to other thiazolidinone derivatives, 4-Thiazolidinone, 5-(3-ethyl-2(3H)-benzoxazolylidene)-3-phenyl-2-thioxo- stands out due to its unique combination of biological activities. Similar compounds include 5-benzylidene-2-arylimino-4-thiazolidinone derivatives, which also exhibit anticancer and antimicrobial properties . the specific substituents on the thiazolidinone ring and the benzoxazolylidene moiety contribute to the distinct biological activities of each compound .
Eigenschaften
CAS-Nummer |
25962-16-7 |
|---|---|
Molekularformel |
C18H14N2O2S2 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
(5E)-5-(3-ethyl-1,3-benzoxazol-2-ylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14N2O2S2/c1-2-19-13-10-6-7-11-14(13)22-17(19)15-16(21)20(18(23)24-15)12-8-4-3-5-9-12/h3-11H,2H2,1H3/b17-15+ |
InChI-Schlüssel |
NZXOOVIFUOKSNY-BMRADRMJSA-N |
Isomerische SMILES |
CCN\1C2=CC=CC=C2O/C1=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4 |
Kanonische SMILES |
CCN1C2=CC=CC=C2OC1=C3C(=O)N(C(=S)S3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Aminomethyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877885.png)
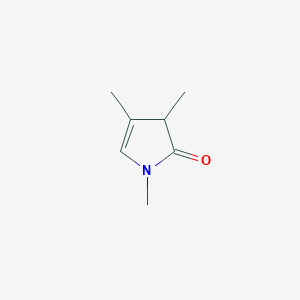
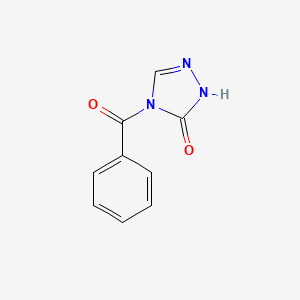
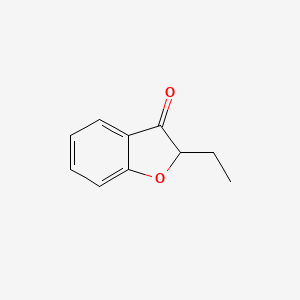
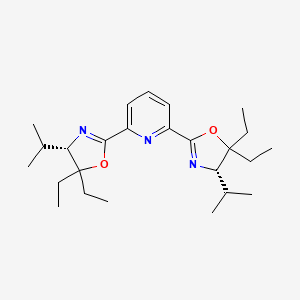
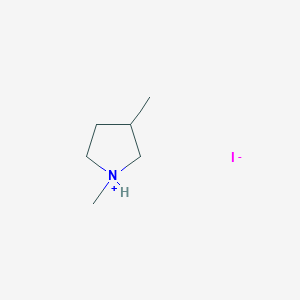

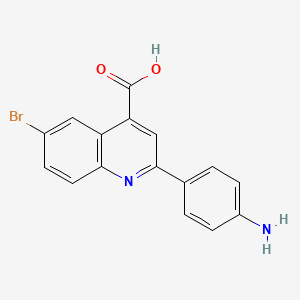
![[5-([1,1'-Biphenyl]-4-yl)-3-methyl-1,2-oxazol-4-yl]methanol](/img/structure/B12877945.png)
![7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B12877948.png)
![4-[4-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12877951.png)
